molecular formula C9H11NO2 B1454507 1-(6-Methoxypyridin-2-yl)propan-2-one CAS No. 1411241-42-3

1-(6-Methoxypyridin-2-yl)propan-2-one

Cat. No. B1454507
CAS RN: 1411241-42-3
M. Wt: 165.19 g/mol
InChI Key: CFJYABOOGGDBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(6-Methoxypyridin-2-yl)propan-2-one” is a chemical compound . The CAS number for this compound is 1411241-42-3 .


Molecular Structure Analysis

The molecular formula of “1-(6-Methoxypyridin-2-yl)propan-2-one” is C9H11NO2 . The molecular weight is 165.19 .


Physical And Chemical Properties Analysis

The physical form of “1-(6-Methoxypyridin-2-yl)propan-2-one” is liquid . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Crystallography

The compound has been used in crystallographic studies. The crystal structure of a derivative of this compound, (E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone, has been studied . This research contributes to the understanding of the molecular structure and the intermolecular interactions of the compound .

Anti-Inflammatory Agents

The compound has been used in the synthesis of new anti-inflammatory agents. A 1-tetralone derivative with a methoxy group and pyridine ring was synthesized by the aldol condensation reaction . This research could lead to the development of new anti-inflammatory drugs .

Antitumor Agents

The compound has also been used in the synthesis of antitumor agents . The research in this field could lead to the development of new treatments for various types of cancer .

Anti-Neuroinflammatory Agents

The compound has been used in the synthesis of potential anti-neuroinflammatory agents for ischemic stroke . This research could lead to the development of new treatments for neuroinflammatory conditions .

Anti-Tubercular Agents

The compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Ligand Synthesis

The compound has been used in the synthesis of Schiff base ligands . These ligands can be used in various fields, including catalysis, material science, and medicinal chemistry .

Future Directions

As for future directions, “1-(6-Methoxypyridin-2-yl)propan-2-one” could be further studied for its potential applications in various fields. It’s important to note that this compound is currently for research use only .

properties

IUPAC Name

1-(6-methoxypyridin-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)6-8-4-3-5-9(10-8)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJYABOOGGDBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxypyridin-2-yl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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